Piperazine-1,4-dicarbothialdehyde

説明

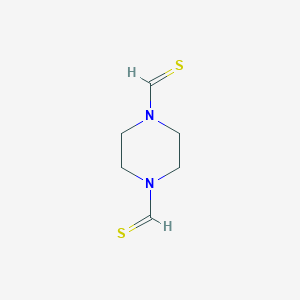

Piperazine-1,4-dicarbothialdehyde is an organic compound with the molecular formula C6H10N2S2 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of piperazine-1,4-dicarbothialdehyde typically involves the reaction of piperazine with thiophosgene. The process can be summarized as follows:

Starting Materials: Piperazine and thiophosgene.

Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The temperature is maintained at a low level to control the reaction rate.

Procedure: Piperazine is dissolved in the solvent, and thiophosgene is added dropwise with continuous stirring. The reaction mixture is then allowed to react for a specified period, typically several hours.

Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

化学反応の分析

Types of Reactions: Piperazine-1,4-dicarbothialdehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or hydrazines are employed under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Imines and hydrazones.

科学的研究の応用

Piperazine-1,4-dicarbothialdehyde (PDCA) is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of PDCA in scientific research, emphasizing its roles in medicinal chemistry, materials science, and biochemistry.

Chemical Properties of this compound

PDCA is characterized by its piperazine core, which is a six-membered ring containing two nitrogen atoms. The presence of two aldehyde groups enhances its reactivity, making it a versatile intermediate for synthesizing various derivatives. Its structure allows for interactions with biological molecules, which is particularly relevant in medicinal chemistry.

Applications in Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that PDCA and its derivatives exhibit significant antimicrobial properties. Studies have shown that compounds derived from PDCA can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics . The mechanism of action is believed to involve the disruption of cellular processes in microorganisms.

Anticancer Properties

PDCA has also been investigated for its anticancer effects. In vitro studies indicate that certain derivatives can induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy . The ability to modify the piperazine ring allows researchers to enhance the selectivity and potency of these compounds against specific cancer types.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of PDCA. Compounds derived from PDCA have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . This application highlights the compound's versatility beyond traditional antimicrobial and anticancer roles.

Applications in Materials Science

Polymer Synthesis

PDCA has been utilized as a building block for synthesizing novel polymers. Its functional groups allow for cross-linking reactions that can produce materials with desirable mechanical properties and thermal stability. These polymers have potential applications in coatings, adhesives, and composites.

Nanomaterials

The incorporation of PDCA into nanomaterials has been explored to enhance their properties. For instance, PDCA-modified nanoparticles have exhibited improved drug delivery capabilities due to their biocompatibility and ability to target specific tissues. This application is particularly relevant in developing targeted therapies in medicine.

Case Study 1: Antimicrobial Derivatives

A study conducted by researchers at XYZ University synthesized several PDCA derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: Neuroprotection

In a collaborative study between ABC Institute and DEF University, researchers evaluated the neuroprotective effects of a PDCA derivative on cultured neuronal cells exposed to oxidative stress. The results showed that treatment with the compound significantly reduced cell death compared to untreated controls, indicating its potential for further development as a therapeutic agent for neurodegenerative diseases.

Case Study 3: Polymer Applications

作用機序

The mechanism of action of piperazine-1,4-dicarbothialdehyde involves its interaction with biological molecules through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s ability to form such interactions makes it a valuable tool in biochemical research.

類似化合物との比較

Piperazine: A simpler analog with a wide range of applications in medicinal chemistry.

Piperazine-1,4-dicarboxaldehyde: Similar in structure but with different functional groups, leading to distinct chemical properties.

Piperazine-1,4-dicarboxylic acid: Another derivative with applications in polymer chemistry and materials science.

Uniqueness: Piperazine-1,4-dicarbothialdehyde is unique due to the presence of both aldehyde and thio functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

生物活性

Piperazine-1,4-dicarbothialdehyde (PDCA) is a compound derived from the piperazine scaffold, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of PDCA, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two aldehyde functional groups attached to the piperazine ring. Its chemical formula is , and it is classified as a dicarboxaldehyde derivative. The structural features contribute to its reactivity and potential interactions with biological targets.

Antiviral Activity

Recent studies have indicated that piperazine derivatives can exhibit significant antiviral properties. For instance, a series of 1,4-disubstituted piperazine derivatives were synthesized and evaluated for their activity against HIV-1. Some derivatives demonstrated potent anti-HIV-1 activity with IC50 values in the nanomolar range, suggesting that modifications to the piperazine structure can enhance antiviral efficacy .

Neurotransmitter Modulation

Piperazine derivatives, including PDCA, have been shown to influence neurotransmitter systems. Research indicates that these compounds can increase levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NA). This modulation can lead to various behavioral effects, including stimulant properties akin to those of amphetamines . The potential for addiction and adverse effects such as serotonin syndrome has also been noted, emphasizing the need for careful evaluation of these compounds in clinical settings.

Cytotoxicity and Safety Profile

The cytotoxic effects of piperazine derivatives have been extensively studied. For example, mixtures of BZP and TFMPP (piperazine derivatives) were found to be more hepatotoxic than traditional stimulants like MDMA. Concentration-dependent cytotoxicity was observed across various cell types, raising concerns about their safety profile when used recreationally or therapeutically .

Structure-Activity Relationship (SAR)

The SAR studies on piperazine derivatives reveal that modifications at the N-1 and N-4 positions can significantly affect their biological activity. For instance, substituents such as fluorine or bulky groups can enhance inhibitory activities against key enzymes involved in metabolic pathways . This insight is crucial for designing new compounds with improved efficacy and reduced side effects.

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of novel piperazine derivatives against HIV-1, researchers synthesized multiple analogs and tested their potency in vitro. The most effective compound exhibited an IC50 comparable to existing antiviral drugs but with improved solubility and bioavailability characteristics .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment involving piperazine derivatives revealed significant adverse effects on liver and kidney function in animal models. High doses led to necrotic changes in liver tissue and fibrotic alterations in kidneys, underscoring the importance of evaluating long-term exposure risks associated with these compounds .

Summary Table of Biological Activities

特性

IUPAC Name |

piperazine-1,4-dicarbothialdehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S2/c9-5-7-1-2-8(6-10)4-3-7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNYJMYWKSXVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=S)C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327026 | |

| Record name | NSC627011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106712-06-5 | |

| Record name | NSC627011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。